N-(4-bromophenyl)-3-methoxy-N-methylpropanamide

Medicinal Chemistry Drug Design ADME

Procure N-(4-bromophenyl)-3-methoxy-N-methylpropanamide (CAS 1008505-71-2) for structure-activity relationship (SAR) studies. Its unique bromine substitution enhances lipophilicity (XLogP3=1.8), enabling halogen bonding and serving as a handle for palladium-catalyzed cross-couplings. Ideal for optimizing target binding and pharmacokinetic properties, this versatile building block ensures reproducible synthetic transformations.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 1008505-71-2
Cat. No. B1401646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-methoxy-N-methylpropanamide
CAS1008505-71-2
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)Br)C(=O)CCOC
InChIInChI=1S/C11H14BrNO2/c1-13(11(14)7-8-15-2)10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3
InChIKeyIRSAMAFKZVMSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-3-methoxy-N-methylpropanamide (CAS 1008505-71-2): A Halogenated N-Aryl Amide for Medicinal Chemistry and Chemical Biology


N-(4-Bromophenyl)-3-methoxy-N-methylpropanamide (CAS 1008505-71-2) is a synthetic organic compound belonging to the class of N-aryl amides. It features a 4-bromophenyl moiety linked to a 3-methoxy-N-methylpropanamide chain, resulting in a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 g/mol [1]. This compound serves as a versatile building block or intermediate in medicinal chemistry and chemical biology research, particularly in the synthesis of more complex molecules or as a probe in biochemical assays. Its structural features, including the bromine atom and the methoxy group, confer specific physicochemical properties that can be exploited in drug discovery and development .

Why N-(4-Bromophenyl)-3-methoxy-N-methylpropanamide Cannot Be Directly Substituted by Non-Halogenated or Fluoro-Analogs


N-(4-Bromophenyl)-3-methoxy-N-methylpropanamide is not interchangeable with its close structural analogs due to the unique electronic and steric properties conferred by the bromine atom. Halogen substitution, particularly with bromine, significantly impacts lipophilicity, molecular polar surface area, and the potential for specific non-covalent interactions such as halogen bonding [1]. These factors directly influence a compound's bioavailability, target binding affinity, and metabolic stability, making it a distinct entity in structure-activity relationship (SAR) studies and chemical probe development. Simple substitution with a fluorine or methoxy analog may lead to different biological outcomes or require different synthetic and purification strategies, as highlighted by the varying physicochemical properties and purity profiles available from commercial suppliers .

Quantitative Differentiation of N-(4-Bromophenyl)-3-methoxy-N-methylpropanamide Against Structural Analogs


Comparative Lipophilicity: XLogP3 of Bromo-Analog vs. Fluoro-Analog

The lipophilicity of N-(4-bromophenyl)-3-methoxy-N-methylpropanamide, as measured by its computed XLogP3 value, is 1.8 [1]. This is slightly higher than that of its 4-fluoro analog (3-(4-fluorophenyl)-N-methoxy-N-methylpropanamide), which has a computed LogP of 1.7781 [2].

Medicinal Chemistry Drug Design ADME

Topological Polar Surface Area (TPSA) Comparison with Fluoro-Analog

The topological polar surface area (TPSA) of N-(4-bromophenyl)-3-methoxy-N-methylpropanamide is 29.5 Ų [1], which is nearly identical to that of its 4-fluoro analog (29.54 Ų) [2].

Medicinal Chemistry Drug Design Bioavailability

Molecular Weight and Halogen Mass Effect: Impact on Detection and Reactivity

The presence of a bromine atom in N-(4-bromophenyl)-3-methoxy-N-methylpropanamide results in a distinct molecular weight of 272.14 g/mol and a characteristic bromine isotope pattern [1]. This contrasts with the 4-fluoro analog, which has a molecular weight of 211.23 g/mol [2].

Analytical Chemistry Synthetic Chemistry Mass Spectrometry

Vendor-Reported Purity and Procurement Reliability

Commercial availability of N-(4-bromophenyl)-3-methoxy-N-methylpropanamide includes a high-purity grade (98%) from Leyan , whereas common analogs like 3-(4-bromophenyl)-N-methoxy-N-methylpropanamide (CAS 259099-03-1) are typically offered at 95% purity .

Chemical Procurement Assay Development Quality Control

Potential for Halogen Bonding in Biological Target Engagement

The bromine atom in N-(4-bromophenyl)-3-methoxy-N-methylpropanamide can act as a halogen bond donor, forming specific, directional interactions with electron-rich sites in protein binding pockets. This capability is a distinguishing feature not present in non-halogenated or methoxy-substituted analogs [1].

Medicinal Chemistry Structural Biology Drug-Target Interactions

Optimal Application Scenarios for N-(4-Bromophenyl)-3-methoxy-N-methylpropanamide Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

N-(4-Bromophenyl)-3-methoxy-N-methylpropanamide is ideal for use in medicinal chemistry campaigns where subtle modulation of lipophilicity and the potential for halogen bonding are desired to optimize target binding and pharmacokinetic properties [1]. Its computed XLogP3 of 1.8 and TPSA of 29.5 Ų place it within favorable drug-like space, while the bromine atom provides a handle for further functionalization or a unique interaction motif compared to fluoro or methoxy analogs [2].

Chemical Biology: Development of Halogen-Enriched Chemical Probes

The bromine atom in this compound facilitates its use as a chemical probe in target engagement studies, particularly in assays that leverage the unique isotopic signature of bromine for mass spectrometry-based detection and quantification [1]. Its potential to engage in halogen bonding also makes it a valuable tool for investigating non-covalent interactions in protein-ligand complexes [2].

Synthetic Chemistry: Building Block for Cross-Coupling Reactions

As an aryl bromide, N-(4-bromophenyl)-3-methoxy-N-methylpropanamide is a competent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the aromatic ring [1]. Its high commercial purity (98%) ensures efficient and reproducible synthetic transformations, minimizing side reactions and simplifying purification [2].

Analytical Method Development: Internal Standard for LC-MS/MS

The distinct molecular weight and characteristic bromine isotope pattern of N-(4-bromophenyl)-3-methoxy-N-methylpropanamide make it a suitable candidate for use as an internal standard or reference compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of structurally related analytes in complex biological matrices [1].

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